molecular formula C23H26N4O4 B11119047 3-(1-(3,4-dimethoxybenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

3-(1-(3,4-dimethoxybenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11119047
M. Wt: 422.5 g/mol
InChI Key: KFNDAMNILQILKQ-UHFFFAOYSA-N
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Description

3-[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of functional groups It is characterized by the presence of a piperidine ring, a triazolone moiety, and a dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group is introduced via an acylation reaction, often using 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Triazolone Moiety: The triazolone ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Final Coupling Reaction: The final step involves coupling the piperidine intermediate with the triazolone moiety under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is studied for its potential as a pharmacophore. It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 3-[1-(3,4-Dimethoxybenzoyl)piperidin-2-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Uniqueness

The uniqueness of 3-[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

5-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C23H26N4O4/c1-25-23(29)27(18-9-5-4-6-10-18)21(24-25)17-8-7-13-26(15-17)22(28)16-11-12-19(30-2)20(14-16)31-3/h4-6,9-12,14,17H,7-8,13,15H2,1-3H3

InChI Key

KFNDAMNILQILKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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